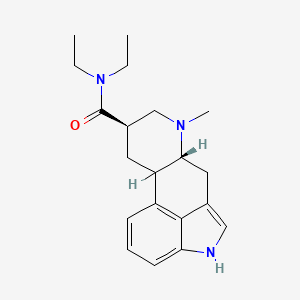

Dihydrolysergic acid diethylamide

Descripción

Propiedades

Número CAS |

3031-47-8 |

|---|---|

Fórmula molecular |

C20H27N3O |

Peso molecular |

325.4 g/mol |

Nombre IUPAC |

(6aR,9R)-N,N-diethyl-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide |

InChI |

InChI=1S/C20H27N3O/c1-4-23(5-2)20(24)14-9-16-15-7-6-8-17-19(15)13(11-21-17)10-18(16)22(3)12-14/h6-8,11,14,16,18,21H,4-5,9-10,12H2,1-3H3/t14-,16?,18-/m1/s1 |

Clave InChI |

XNARQIIKDPXTHC-QGPMSJSTSA-N |

SMILES |

CCN(CC)C(=O)C1CC2C(CC3=CNC4=CC=CC2=C34)N(C1)C |

SMILES isomérico |

CCN(CC)C(=O)[C@@H]1CC2[C@@H](CC3=CNC4=CC=CC2=C34)N(C1)C |

SMILES canónico |

CCN(CC)C(=O)C1CC2C(CC3=CNC4=CC=CC2=C34)N(C1)C |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

Ergoline-8-carboxamide, N,N-diethyl-6-methyl-, (8-beta)- |

Origen del producto |

United States |

Synthesis and Biosynthesis of Lysergic Acid and Dihydrolysergamide Derivatives

Biosynthetic Pathways of Ergot Alkaloids

Ergot alkaloids are a diverse group of nitrogen-containing natural products produced by various fungi, most notably species of Claviceps. nih.gov The core of these compounds is the tetracyclic ergoline (B1233604) ring system, the biosynthesis of which has been a subject of extensive investigation. nih.govrsc.org

L-Tryptophan as Biosynthetic Precursor

The journey to the complex ergoline scaffold begins with the amino acid L-tryptophan. nih.govnih.gov Isotopic labeling studies have definitively shown that L-tryptophan provides the indole (B1671886) portion of the ergoline ring system. cdnsciencepub.com The first committed step in the biosynthesis is the prenylation of L-tryptophan at the C4 position of the indole nucleus with dimethylallyl pyrophosphate (DMAPP). nih.govrsc.org This crucial reaction is catalyzed by the enzyme dimethylallyltryptophan synthase (DMATS). nih.govrsc.org

Early Enzymatic Steps in Ergoline C-Ring Formation

Following the initial prenylation, a series of enzymatic transformations lead to the formation of the C-ring of the ergoline system. The product of the first step, 4-(γ,γ-dimethylallyl)tryptophan (DMAT), undergoes N-methylation to yield N-methyl-DMAT. rsc.org Subsequent oxidative steps, catalyzed by enzymes such as a catalase and chanoclavine-I synthase, facilitate the intramolecular cyclization to form the tricyclic intermediate, chanoclavine-I. rsc.orgnih.gov

Formation of Key Biosynthetic Intermediates

Chanoclavine-I is a pivotal intermediate that stands at a crossroads in the biosynthetic pathway. rsc.org It is oxidized to chanoclavine-I-aldehyde, which is the last common precursor for the various classes of ergot alkaloids. rsc.org From this aldehyde, the pathway can diverge to produce a wide array of clavine alkaloids, or proceed towards the formation of lysergic acid. nih.govrsc.org The conversion of agroclavine (B1664434) to elymoclavine (B1202758) and subsequently to lysergic acid involves further oxidative transformations, though the exact enzymatic details of these later steps are still being fully elucidated. nih.gov

Total Synthesis Methodologies for Lysergic Acid

The total synthesis of lysergic acid, a direct precursor to dihydrolysergic acid diethylamide, has been a formidable challenge for organic chemists, inspiring numerous innovative strategies over the years. nih.govpublish.csiro.au

Classic Approaches (e.g., Woodward, Szántay, Hendrickson)

Woodward's Synthesis (1956): The first total synthesis of racemic lysergic acid was a landmark achievement by R.B. Woodward and his team. thieme-connect.comacs.org A key feature of their strategy was the initial reduction of the indole ring to a dihydroindole to manage its reactivity during the subsequent ring-forming reactions. thieme-connect.comyoutube.com The synthesis involved a Friedel-Crafts acylation to form a tricyclic ketone, followed by an aldol (B89426) condensation to construct the D-ring. thieme-connect.comyoutube.com The indole system was then regenerated in a later step. thieme-connect.com

Szántay's Synthesis: The Szántay group developed a synthesis that also utilized an intramolecular aldol condensation for the D-ring formation but importantly produced enantiomerically pure (+)-lysergic acid. publish.csiro.au Their approach started with 3-indolepropionic acid and proceeded through a protected 4-bromo-Uhle's ketone. publish.csiro.au A key step was the chiral resolution of a racemic intermediate using (-)-dibenzoyl-tartaric acid. publish.csiro.au

Hendrickson's Synthesis (2004): James B. Hendrickson reported a concise, eight-step synthesis of racemic lysergic acid that notably avoided the use of protecting groups for the indole nitrogen. researchgate.netnih.gov The strategy was based on the coupling of 4-bromoindole (B15604) and isocinchomeronic acid. nih.gov However, attempts by other research groups to replicate this synthesis have reported difficulties with a key cyclization step. researchgate.net

Convergent and Divergent Synthetic Strategies

Modern synthetic approaches to lysergic acid and its derivatives often employ convergent and divergent strategies to enhance efficiency and enable the creation of analogue libraries.

Divergent Strategies: A divergent approach begins with a common intermediate that can be elaborated into a variety of different target molecules. mdpi.com For instance, the total synthesis of dihydrolysergic acid and dihydrolysergol has been achieved through a strategy that allows for the rapid assembly of D-ring analogues from a common tricyclic indole intermediate. nih.gov This was accomplished using an inverse electron demand Diels-Alder reaction to introduce a functionalized pyridine (B92270) ring, which then served as a precursor to the piperidine (B6355638) D-ring. nih.gov This method highlights the power of divergent synthesis in accessing not only the natural products but also a range of structurally related compounds. nih.gov

Metal-Catalyzed Reaction Applications

Modern organic synthesis has heavily relied on metal-catalyzed reactions to construct the intricate ergoline skeleton of lysergamides. These methods offer efficient and often stereoselective routes to key intermediates.

Pd-catalyzed Indole Synthesis: The intramolecular Larock indole cyclization, catalyzed by palladium(0), has been a key reaction for creating the tricyclic indole system (the ABC rings) found in ergot alkaloids. nih.gov This method provides a powerful way to assemble the core structure of these molecules.

Heck Annulation: The Mizoroki-Heck reaction has been utilized as a key step in the synthesis of (±)-lysergic acid. publish.csiro.au In one approach, an intramolecular Mizoroki-Heck reaction led to the formation of the D-ring, yielding a mixture of products that could be converted to (±)-lysergic acid. publish.csiro.au Another strategy employed a key Heck annulation to form the tetracyclic core of lysergic acid. nsf.govchemrxiv.org The success of this reaction was found to be highly dependent on the stereochemistry of the precursor. nsf.gov

Suzuki Coupling: The Suzuki-Miyaura coupling has been explored as a method to connect different fragments of the lysergamide (B1675752) structure. For instance, indole-4-boronic acid and a chlorinated pyridine derivative were coupled using this protocol to build a precursor to the ergoline ring system. publish.csiro.au

The following table summarizes some of the metal-catalyzed reactions used in the synthesis of lysergic acid and its derivatives:

| Reaction | Catalyst | Application in Lysergamide Synthesis | Reference |

|---|---|---|---|

| Larock Indole Cyclization | Palladium(0) | Formation of the tricyclic indole (ABC ring system) | nih.gov |

| Mizoroki-Heck Reaction | Palladium(0) | D-ring formation in the synthesis of (±)-lysergic acid | publish.csiro.au |

| Heck Annulation | Palladium(0) | Formation of the tetracyclic ergoline core | nsf.govchemrxiv.org |

| Suzuki-Miyaura Coupling | Palladium | Coupling of indole and pyridine derivatives | publish.csiro.au |

Advanced Cyclization Reactions

Beyond metal-catalyzed cross-couplings, other advanced cyclization strategies have been developed to construct the ergoline ring system.

Ring-Closing Metathesis: The synthesis of (+)-lysergic acid has been achieved using a strategy that involves a double-bond metathesis reaction to close the D-ring. researchgate.net

Intramolecular Diels–Alder: An intramolecular imino-Diels-Alder reaction has been employed as a key step in an approach to lysergic acid. publish.csiro.au This reaction constructs the C and D rings of the ergoline skeleton in a single step. Another approach utilized an inverse electron demand Diels-Alder reaction of a 1,2,3-triazine (B1214393) with an enamine to introduce a functionalized pyridine ring, which served as a precursor to the D-ring. nih.gov

Novel Catalysis Approaches

Recent research has focused on developing more sustainable and novel catalytic methods for the synthesis of ergot alkaloids.

Photoredox Catalysis: Photoredox catalysis has emerged as a powerful tool in organic synthesis and has been applied to the synthesis of ergot alkaloids. uniurb.it A notable development is a synthesis of the ergot alkaloid lysergene (B12679150) and a formal total synthesis of lysergic acid diethylamide that avoids the use of palladium, instead employing two nickel-catalyzed steps. acs.orgchemrxiv.orgchemrxiv.org One of these steps involves a dual photoredox strategy. acs.org This approach highlights a move towards more environmentally friendly catalytic systems.

Synthetic Approaches to this compound

This compound is a derivative of lysergic acid diethylamide where the double bond at the 9,10-position has been reduced. rjptonline.org Its synthesis can be achieved through the hydrogenation of lysergic acid diethylamide or through synthetic routes that build the saturated D-ring directly.

Hydrogenation of Lysergic Acid Diethylamide and Iso-Lysergic Acid Diethylamide

The most direct method for preparing this compound is the hydrogenation of lysergic acid diethylamide (LSD). This process involves the addition of hydrogen across the 9,10-double bond of the ergoline ring system. The reduction of this double bond significantly impacts the molecule's biological properties. rjptonline.org

Generation of Epimeric Pairs

The synthesis of lysergic acid and its derivatives often leads to the formation of epimers, which are stereoisomers that differ in configuration at a single stereocenter. nih.gov In the context of dihydrolysergamide (B32284) synthesis, epimers can arise during the construction of the D-ring. For example, a nucleophilic cyclization to form the D-ring can produce a mixture of epimers. publish.csiro.aupublish.csiro.au The ratio of these epimers can sometimes be influenced by the reaction conditions. publish.csiro.au

The epimerization of d-lysergic acid diethylamide (LSD) to iso-LSD has been studied, and it is known that this transformation is facile and can occur under slightly acidic conditions. rjptonline.orgnih.gov The equilibrium between LSD and iso-LSD in solution has been quantified, with the ratio often being around 9:1. nih.govresearchgate.net

Stereochemical Control in Dihydrolysergamide Synthesis

Controlling the stereochemistry during the synthesis of dihydrolysergamides is a significant challenge. The desired stereoisomer often needs to be separated from unwanted epimers. In some synthetic routes, stereochemical control is achieved by carefully choosing the reaction conditions or by using chiral auxiliaries. publish.csiro.au For instance, in one synthesis of dihydrolysergic acid esters, the D-ring cyclization was achieved through a nucleophilic cyclization that produced a mixture of epimers. publish.csiro.au In another approach, a remarkably diastereoselective reduction was used to form the N-methylpiperidine D-ring. nih.gov

Strategies for D-Ring Analog Construction

The ergoline scaffold, the fundamental structure of lysergamides, consists of a tetracyclic ring system. Modifications to this structure, particularly at the D-ring, have been a subject of interest for chemists to explore structure-activity relationships. This compound is an analog where the characteristic double bond in the D-ring of lysergic acid diethylamide (LSD) is saturated. The construction of the D-ring in lysergamide analogs is a critical step in their total synthesis, and various strategies have been developed to achieve this, allowing for the creation of diverse derivatives.

One of the notable early strategies for constructing a saturated D-ring was reported by Ramage in 1981. publish.csiro.aupublish.csiro.au This approach was part of a broader effort to synthesize dihydrolysergic acid esters. The synthesis began with a precursor that already contained the saturated ABC-ring system of the ergoline structure, in the form of an α,β-unsaturated aldehyde. publish.csiro.aupublish.csiro.au The key steps for the D-ring construction in this methodology were:

Wittig Olefination : A diester tether was attached to the aldehyde (compound 15 in the original literature) using a Wittig reagent (compound 16 ). publish.csiro.aupublish.csiro.au

Nucleophilic Cyclization : The resulting aminodienoic ester intermediate (compound 17 ) then underwent a nucleophilic cyclization to form the D-ring, yielding epimers of the dihydrolysergic acid ester (compounds 18 and 19 ). publish.csiro.aupublish.csiro.au

More recent research has focused on developing divergent synthetic strategies that allow for the rapid and efficient assembly of various D-ring analogs. nsf.gov These modern approaches aim to provide flexible access to the complex ergoline scaffold, which is crucial for investigating novel neuroactive compounds. nsf.govacs.orgnih.gov The complexity of the tetracyclic ring system presents significant challenges in preparing analogs with new substitution patterns. acs.orgnih.gov

A concise, six-step total synthesis of lysergic acid has been developed that relies on the coupling, dearomatization, and cyclization of a halopyridine with a 4-haloindole derivative. nsf.gov While this specific route targets lysergic acid itself, the underlying strategy of strategically forming the final six-membered ring can be adapted for D-ring analogs. nsf.gov The development of such practical and scalable syntheses is of renewed importance due to the reinvigorated interest in the therapeutic potential of psychedelics. publish.csiro.au

The motivation for synthesizing D-ring analogs like dihydro-LSD stems from structure-activity relationship studies. It has been noted that the double bond within the D-ring appears to be a key feature for the hallucinogenic activity of LSD. caymanchem.com Dihydro-LSD, which lacks this bond, is reported to be non-hallucinogenic. caymanchem.com This highlights the importance of the D-ring's stereochemistry and electronic configuration in modulating the pharmacological profile of lysergamides.

Below is a table summarizing key synthetic strategies for constructing the ergoline D-ring, leading to dihydrolysergamide derivatives.

| Strategy | Key Reaction(s) | Starting Material Feature | Significance | Reference |

| Ramage Synthesis | Wittig Olefination, Nucleophilic Cyclization | Pre-formed saturated ABC-ring system with an α,β-unsaturated aldehyde | Early targeted synthesis of dihydrolysergic acid esters | publish.csiro.aupublish.csiro.au |

| Divergent Synthesis | Coupling of aromatic precursors, Dearomatization, Annulation/Cyclization | Simple aromatic precursors (e.g., halopyridine, haloindole) | Enables practical and rapid assembly of diverse D-ring analogs | nsf.gov |

The ongoing development of novel synthetic methodologies, including those focusing on the final C-ring or B-ring closure, continues to provide insights that can guide future strategies toward creating a wide array of ergoline and dihydrolysergamide derivatives. acs.orgnih.gov These efforts are essential for the systematic exploration of this class of compounds.

Molecular Interactions and Receptor Pharmacology

Receptor Binding Affinity and Profile

Dihydrolysergic acid diethylamide demonstrates a high affinity for a wide range of G-protein coupled receptors (GPCRs), most notably within the serotonergic and dopaminergic systems. The compound's binding profile is a key determinant of its complex pharmacological actions.

A study assessing the binding affinities of this compound across various receptors provides a quantitative overview of its interactions. The affinity, represented by the Ki value (in nM), indicates the concentration of the compound required to occupy 50% of the receptors. A lower Ki value signifies a higher binding affinity.

Receptor Binding Affinities of this compound

| Receptor Subtype | Ki (nM) |

|---|---|

| Serotonergic Receptors | |

| 5-HT1A | 1.1 |

| 5-HT2A | 2.4 |

| 5-HT2B | 4.9 |

| 5-HT2C | 1.8 |

| 5-HT6 | 6.3 |

| Dopaminergic Receptors | |

| D1 | 25 |

| D2 | 1.7 |

| D4 | Data not consistently reported |

| Adrenergic Receptors | |

| α1A | 1.6 |

| α2A | 4.1 |

| Trace Amine-Associated Receptor | |

| TAAR1 | Data not consistently reported |

Data sourced from various in vitro studies.

This compound displays high affinity for multiple serotonin (B10506) receptor subtypes. wikipedia.org It binds potently to 5-HT1A, 5-HT2A, 5-HT2B, 5-HT2C, and 5-HT6 receptors. wikipedia.org The interaction with the 5-HT2A receptor is particularly noteworthy. The crystal structure of a human serotonin receptor bound to the compound reveals that the diethylamide group settles into a crevice between specific helices of the receptor. bonobodesigns.com This specific binding configuration is thought to contribute to the compound's prolonged residence time at the 5-HT2A and 5-HT2B receptors. bonobodesigns.com Studies in molluscan nervous systems also demonstrated high-affinity binding to serotonin-sensitive sites. nih.gov

The compound also interacts significantly with the dopaminergic system, showing a high affinity for the D2 receptor and a moderate affinity for the D1 receptor. wikipedia.orgnih.gov Research indicates that a portion of its binding in certain brain regions, such as the calf caudate, involves postsynaptic dopamine (B1211576) receptors. researchgate.net The affinity for D2-like receptors is comparable to its affinity for 5-HT2 sites. nih.gov Furthermore, studies have highlighted the involvement of the dopamine D4 receptor in the discriminative stimulus effects of the compound in animal models. nih.gov

This compound exhibits high affinity for α1A and α2A adrenergic receptors. nih.gov This interaction with the adrenergic system contributes to its complex pharmacological profile.

Research suggests that this compound interacts with the Trace Amine-Associated Receptor 1 (TAAR1). nih.gov This interaction is part of a pleiotropic mechanism of action, particularly affecting dopaminergic neuronal activity. nih.gov

Receptor Functional Activity and Signaling Pathways

Beyond simple binding, the functional consequences of this compound's interaction with its receptor targets are critical. The compound acts as an agonist or partial agonist at various receptors, initiating downstream signaling cascades.

This compound is characterized as a "strong partial agonist" at the 5-HT2A receptor. nih.gov While it binds tightly, the maximal pharmacological effect it produces is lower than that of a full agonist. nih.gov At the D2 dopamine receptor, it acts as a partial agonist, capable of both stimulating the receptor and antagonizing the effects of full agonists like dopamine. researchgate.net Studies indicate that it displays agonist and partial agonist activity at D2 and D1 receptors, respectively. wikipedia.org The compound's psychedelic actions are primarily exerted through the 5-HT2A serotonin receptor, where its activation stimulates both Gq- and β-arrestin-mediated signaling. researchgate.net Recent findings suggest that the psychedelic drug-like actions appear to require β-arrestin 2. researchgate.net The signaling at 5-HT2A receptors involves both Gq and β-arrestin pathways, and it has been shown that agonists can activate both. nih.govnih.gov

Pseudo-Irreversible Binding Characteristics at 5-HT2A

A defining feature of LSD's interaction with the serotonin 5-HT₂A receptor (5-HT₂AR) is its pseudo-irreversible binding. nih.govresearchgate.net This characteristic is hypothesized to be a primary contributor to the extended duration of its psychoactive effects. nih.gov Structural studies using X-ray crystallography have revealed that when LSD binds to the 5-HT₂A receptor, a part of the receptor, specifically the extracellular loop 2 (EL2), folds over the LSD molecule, acting like a "lid". nih.govunc.edunih.gov This "lid" effectively locks the drug into the binding pocket, significantly slowing its rate of dissociation. nih.govunc.edu

This slow dissociation, or long residence time, is a key aspect of its pharmacology. nih.gov Molecular dynamics simulations further support that this EL2 "lid" is responsible for the slow binding kinetics of LSD. nih.gov Experiments with mutant receptors featuring a more flexible "lid" demonstrated that LSD could bind and detach more rapidly, which also resulted in altered intracellular signaling patterns. unc.edu This prolonged receptor occupancy distinguishes LSD from other hallucinogens like DOI, which bind more reversibly. nih.govscience.gov

G-Protein Coupled Receptor (GPCR) Activation Mechanisms

LSD is classified as a potent partial agonist at the 5-HT₂A receptor, a member of the G-protein coupled receptor (GPCR) family. release.org.uknih.govyoutube.com Its activation of this receptor is fundamental to its effects. Upon binding, LSD induces a conformational change in the receptor, which in turn activates intracellular signaling pathways. The 5-HT₂A receptor is known to couple to multiple G-proteins, primarily the Gq/11 pathway. nih.govugent.be Activation of the Gq/11 protein leads to the stimulation of phospholipase C (PLC), which then catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). nih.gov This cascade is a canonical signaling pathway for 5-HT₂A receptors. While LSD activates this Gq-mediated signaling, it does so as a partial agonist, meaning it elicits a response that is a fraction of that produced by the endogenous agonist, serotonin. youtube.com

Beta-Arrestin Recruitment Pathways

In addition to G-protein signaling, LSD demonstrates functional selectivity, or biased agonism, preferentially activating β-arrestin pathways over G-protein pathways at the 5-HT₂A receptor. nih.govnih.govbiorxiv.org β-arrestins are proteins that can bind to activated GPCRs, leading to receptor desensitization, internalization, and the initiation of distinct signaling cascades separate from G-proteins. ugent.be

Research indicates that LSD's psychoactive effects are dependent on β-arrestin 2. unc.eduresearchgate.net Studies using knockout mice have shown that the behavioral effects of LSD are absent in mice lacking β-arrestin 2, but are present in those lacking β-arrestin 1. biorxiv.orgunc.eduresearchgate.net The diethylamide moiety of the LSD molecule is believed to be critical for its ability to recruit β-arrestin. youtube.com This biased signaling towards β-arrestin 2 is a key area of research for understanding the specific downstream effects of LSD. unc.eduresearchgate.net

| Ligand | Signaling Pathway Preference | Key Findings | Reference |

|---|---|---|---|

| LSD | β-arrestin biased | Psychedelic effects appear to require β-arrestin 2. | nih.govbiorxiv.orgunc.edu |

| Psilocin | Relatively balanced Gq and β-arrestin2 signaling | Shows less preference for one pathway over the other compared to LSD. | nih.gov |

Neurotransmitter System Modulation

LSD exerts a profound influence on major neurotransmitter systems in the brain, primarily through its interaction with serotonin receptors, which in turn leads to downstream effects on other systems, including dopamine.

Serotonergic System Modulation

The primary mechanism of LSD's action is the modulation of the serotonin (5-HT) system. nih.gov It acts as a partial agonist at postsynaptic 5-HT₂A receptors, which are widely expressed on neurons, particularly in the cerebral cortex. nih.govresearchgate.net This interaction is considered critical for its main psychoactive effects. youtube.com The activation of 5-HT₂A receptors by LSD leads to an increase in cortical glutamate (B1630785) levels, which can alter corticocortical and corticosubcortical transmission. nih.govyoutube.com

Furthermore, LSD acts as an agonist at presynaptic 5-HT₁A autoreceptors, which are located on serotonin-producing neurons in the raphe nuclei. nih.gov Activation of these autoreceptors inhibits the firing of serotonergic neurons and reduces the release of serotonin. nih.gov This dual action—inhibiting serotonin release via 5-HT₁A receptors while simultaneously stimulating postsynaptic 5-HT₂A receptors—contributes to the complex downstream effects of the compound. nih.gov This disinhibition of critical systems involved in sensation, attention, and mood may explain some of the actions of LSD. nih.gov

Dopaminergic System Modulation

LSD also significantly modulates the dopaminergic system, although its actions here are complex and can be both direct and indirect. nih.gov In contrast to other classic psychedelics, LSD binds to and stimulates several dopamine receptor subtypes. release.org.uk Research indicates that LSD can directly affect frontostriatal dopamine and that these effects may be independent of its primary action at 5-HT₂A receptors. nih.gov

Studies have shown that hallucinogenic 5-HT₂A receptor agonists like LSD can enhance the density and signaling of dopamine D2 receptors through allosteric interactions within D2-5-HT₂A heteroreceptor complexes. researchgate.net The interaction between the serotonergic and dopaminergic systems appears to be crucial, with evidence suggesting that the effects of LSD on dopamine may be conditional on 5-HT₂A mechanisms. nih.gov This interplay between the two neurotransmitter systems likely contributes to the wide range of psychological effects induced by the compound. nih.gov

Glutamatergic System Involvement

Scientific literature directly investigating the specific interactions of this compound (2,3-dihydro-LSD) with the glutamatergic system is limited. However, insights can be drawn from its nature as a hydrogenated analog of Lysergic acid diethylamide (LSD) and the comparative data available.

This compound is recognized as a psychoactive compound, though its potency is considerably lower than that of LSD. wikipedia.org Studies in humans have indicated that 2,3-dihydro-LSD produces autonomic and mental changes similar to those of LSD, but with approximately one-sixth to one-eighth of the potency. wikipedia.org For instance, one study calculated that 1 microgram of LSD was equivalent to 8.0 micrograms of 2,3-DH-LSD in its capacity to induce mental changes. Furthermore, the onset of its effects is delayed, and the duration is longer compared to LSD. wikipedia.org One report notes that the double bond in the D-ring of the ergoline (B1233604) structure, which is absent in Dihydro-LSD, appears to be crucial for the high hallucinogenic activity of LSD. caymanchem.com

Given that this compound retains psychoactive properties, albeit reduced, it is plausible that its effects also involve the glutamatergic system, potentially through downstream mechanisms following its interaction with serotonin receptors. However, without direct experimental evidence, the precise nature and extent of this involvement remain speculative. The reduced potency of Dihydro-LSD might correlate with a diminished capacity to induce the cascade of events leading to significant glutamate release compared to LSD.

Table 1: Comparative Potency and Effects of this compound vs. LSD in Humans

| Feature | This compound (2,3-DH-LSD) | Lysergic acid diethylamide (LSD) | Source(s) |

|---|---|---|---|

| Psychoactive Dose | 3.0 to 4.5 µg/kg | 0.5 to 1.0 µg/kg | wikipedia.org |

| Relative Potency (Mental Effects) | 1/6 to 1/8 that of LSD | - | wikipedia.org |

| Onset of Effects | Delayed | Faster | wikipedia.org |

| Time to Peak Effects | Later | Sooner | wikipedia.org |

| Duration of Action | ~8 to 12 hours | ~7 hours | wikipedia.org |

Metabotropic Glutamate Receptor 2 Complexes with 5-HT2A

There is currently no direct scientific research on the interaction between this compound and the metabotropic glutamate receptor 2 (mGluR2) in complex with the serotonin 5-HT2A receptor. The discussion of this topic, therefore, relies on the extensive research conducted on its structural analog, LSD.

The primary pharmacological target for the psychoactive effects of LSD is the 5-HT2A receptor. nih.govnih.gov However, emerging evidence indicates that the 5-HT2A receptor does not function in isolation. It forms a functional heterocomplex with the metabotropic glutamate receptor 2 (mGluR2). researchgate.net This receptor complex, the 5-HT2A-mGluR2, is a critical molecular entity that modulates the cellular signaling pathways regulated by hallucinogens. researchgate.net

Research has demonstrated that the activation of mGluR2 can inhibit the specific signaling pathways that are triggered by hallucinogenic 5-HT2A receptor agonists. researchgate.net This suggests a functional antagonism or a modulatory relationship within the receptor complex. Studies using mice with a genetic knockout of the mGluR2 receptor found that these animals were insensitive to the cellular and behavioral effects of hallucinogens. researchgate.net This finding strongly implies that the 5-HT2A-mGluR2 complex, rather than the 5-HT2A receptor alone, is the essential molecular target responsible for the actions of hallucinogenic drugs like LSD. researchgate.net

The interaction within this complex is significant because ligands for the mGluR2/3 receptors have shown effectiveness in modulating the responses initiated by the activation of 5-HT2A receptors. researchgate.net This interplay provides a more nuanced understanding of how serotonergic hallucinogens exert their effects, moving beyond a simple agonist-receptor model to a more complex network involving receptor-receptor interactions.

While this compound's affinity for and activity at the 5-HT2A receptor is presumed to be lower than that of LSD, which accounts for its reduced potency, how this translates to its interaction with the 5-HT2A-mGluR2 complex has not been studied. The structural modification in Dihydro-LSD—the saturation of the 2,3-double bond—could potentially alter its binding conformation and subsequent signaling through this receptor complex in ways that have yet to be determined.

Structure Activity Relationship Sar Studies

Stereochemical Requirements for Biological Activity (C5 and C8)

The stereochemistry at carbons 5 and 8 of the ergoline (B1233604) ring system is a critical determinant of the biological activity of lysergic acid amides. The naturally occurring and most active form of LSD is d-lysergic acid diethylamide, which has the (5R,8R) configuration. nih.gov Only the d-LSD isomer possesses psychoactive properties. nih.gov The other three possible stereoisomers, l-LSD, d-isolysergic acid diethylamide (l-LSD), and l-isolysergic acid diethylamide, are significantly less active or inactive. nih.gov This strict stereochemical requirement highlights the precise three-dimensional fit needed for the molecule to bind effectively to its receptor targets. The specific orientation of the substituents at C5 and C8 dictates how the molecule presents itself to the binding site, with even minor changes leading to a dramatic loss of activity.

Effects of Amide Substituent Stereochemistry

The stereochemistry of the substituents on the amide group at C8 also plays a crucial role in the pharmacological activity of lysergamides. nih.gov Studies on lysergic acid amides prepared from chiral 2-aminoalkanes have demonstrated a stereoselective preference for the (R) configuration at both 5-HT1A and 5-HT2A receptors. nih.gov Amides with alkyl groups in the (R) configuration are generally more potent. nih.govmaps.org For example, in radioligand competition studies, (R)-lysergamides were consistently more potent than their (S)-amide counterparts in displacing radioligands from both 5-HT1A and 5-HT2A receptors. nih.gov This stereoselectivity is also observed in vivo, where (R)-alkylamides are more potent in producing LSD-like effects in animal models. nih.gov Molecular modeling suggests that the conformation of the amide function can directly affect binding through stereoselective interactions with a hydrophobic region on the receptor or indirectly by inducing conformational changes in other parts of the molecule. nih.gov

Comparative Pharmacological Activity with Lysergic Acid Diethylamide and Other Analogues

The pharmacological activity of dihydrolysergic acid diethylamide is best understood in comparison to its close structural relatives, particularly lysergic acid diethylamide (LSD), lisuride (B125695), and 9,10-Dihydro-LSD. These analogues, while sharing the core ergoline structure, exhibit distinct pharmacological profiles due to subtle structural modifications.

| Compound | Psychedelic Activity | Primary Receptor Interaction |

| Lysergic Acid Diethylamide (LSD) | High | 5-HT2A Agonist nih.govnih.gov |

| Lisuride | Non-psychedelic nih.govacs.org | 5-HT2A Partial Agonist, 5-HT1A Agonist nih.govacs.org |

| 9,10-Dihydro-LSD | Reduced Potency | 5-HT2A Agonist (presumed) |

| This compound | Reduced Potency | 5-HT Receptor Modulator |

The ergoline analogues display a spectrum of activities at serotonin (B10506) receptors, ranging from full agonism to partial agonism and even antagonism. LSD is considered a potent partial agonist at 5-HT2A receptors. nih.govcapes.gov.br In contrast, lisuride, a non-psychedelic analogue, acts as a weak partial agonist at the 5-HT2A receptor but a potent agonist at the 5-HT1A receptor. nih.govacs.org This dual activity is thought to contribute to its lack of psychedelic effects, as 5-HT1A agonism can counteract the effects of 5-HT2A activation. acs.org In vitro assays have shown that lisuride has significantly lower efficacy in activating Gαq signaling pathways compared to LSD. nih.gov It can also antagonize the effects of LSD at the 5-HT2A receptor. nih.govacs.org The term "partial agonist" refers to a compound that binds to and activates a receptor but has only partial efficacy in eliciting a response compared to a full agonist. youtube.com

A strong correlation exists between the affinity of these compounds for the 5-HT2A receptor and their pharmacological, particularly psychedelic, activity. nih.gov The affinity of a drug for its receptor, often quantified by the equilibrium dissociation constant (KD), reflects the strength of the binding interaction. youtube.com LSD binds with high affinity to a range of serotonin receptors, including 5-HT1A, 5-HT2A, 5-HT2C, and others, as well as dopamine (B1211576) D2 receptors. psu.eduwikipedia.org The psychedelic effects of LSD are primarily attributed to its agonist activity at the 5-HT2A receptor. nih.gov

Metabolism and Pharmacokinetics Research

In Vitro Metabolic Pathways

In vitro studies, primarily using human liver preparations, have been instrumental in elucidating the initial steps of LSD metabolism. These controlled laboratory settings allow for a detailed examination of the metabolic routes and the enzymes involved.

Human Liver Microsomal Metabolism

Human liver microsomes, which contain a high concentration of drug-metabolizing enzymes, are a standard model for studying the initial breakdown of compounds. When LSD is incubated with human liver microsomes, it undergoes various metabolic transformations. nih.govmdpi.com Studies have shown that LSD is metabolized at a moderately rapid rate in this system, leading to the formation of several metabolites. nih.gov This process mimics the Phase I metabolism that occurs in the liver in a living organism. nih.govmdpi.com

Identification of Major Metabolites (e.g., Nor-LSD, Lysergic Acid Ethylamide, 2-Oxo-LSD)

Research has identified several key metabolites of LSD. Among the most significant are:

Nor-LSD (N-desmethyl-LSD): This metabolite is formed through the removal of a methyl group from the nitrogen atom of the indole (B1671886) ring. nih.gov

Lysergic Acid Ethylamide (LAE): LAE results from the enzymatic removal of one of the ethyl groups from the diethylamide side chain. nih.gov

2-Oxo-LSD: This metabolite is formed by the oxidation of the carbon atom at the 2-position of the indole ring. wikipedia.org It is considered an inactive metabolite. nih.gov

The major metabolite found in human urine is 2-oxo-3-hydroxy-LSD (O-H-LSD), which can be present at concentrations 16 to 43 times greater than LSD itself. nih.govnih.gov

Deethylation as a Primary Metabolic Route

The removal of ethyl groups from the diethylamide side chain, a process known as deethylation, is a primary metabolic pathway for LSD. nih.gov This process leads to the formation of lysergic acid ethylamide (LAE) and subsequently to lysergic acid. nih.gov

Identification of Oxylated Metabolites

In addition to 2-Oxo-LSD, other hydroxylated and oxylated metabolites have been identified. These include 13-hydroxy-LSD and 14-hydroxy-LSD, often found as their glucuronic acid conjugates. nih.gov The most prevalent metabolite in urine is 2-oxo-3-hydroxy-LSD (O-H-LSD), which is formed through oxidation at the 2 and 3 positions of the indole ring. nih.govnih.govwikipedia.org

Enzyme Systems Involved (e.g., CYP2E1, CYP2C9, CYP1A2)

The metabolic transformation of LSD is primarily carried out by the cytochrome P450 (CYP) enzyme system, a superfamily of enzymes crucial for the metabolism of a wide range of substances. nih.govmdpi.comnih.gov Specific CYP isozymes that have been implicated in the metabolism of LSD include:

CYP1A2 and CYP3A4: These enzymes are predominantly involved in N-dealkylation and hydroxylation reactions. nih.govresearchgate.net

Other contributing CYPs: While the exact contributions are still under investigation, various other CYP enzymes are thought to play a role in the formation of different metabolites. nih.gov

In Vivo Metabolic Interconversion

In living organisms, the metabolism of LSD is a dynamic process involving the interconversion of various metabolites. Studies in rats have shown the enzymatic formation of dehydrogenated and hydroxylated metabolites from LSD in liver microsomes. nih.gov The major human metabolite, 2-oxo-3-hydroxy-LSD, is found in significantly higher concentrations in urine compared to the parent compound, indicating extensive in vivo metabolism. nih.gov

Interactive Data Table: Major Metabolites of LSD and Their Formation

| Metabolite | Formation Pathway | Key Enzymes Involved |

| Nor-LSD | N-demethylation | Cytochrome P450 enzymes nih.gov |

| Lysergic Acid Ethylamide (LAE) | N-deethylation | Cytochrome P450 enzymes nih.gov |

| 2-Oxo-LSD | Oxidation | Cytochrome P450 enzymes wikipedia.org |

| 2-Oxo-3-hydroxy-LSD (O-H-LSD) | Oxidation | Cytochrome P450 enzymes nih.govwikipedia.org |

| 13- and 14-hydroxy-LSD | Hydroxylation | Cytochrome P450 enzymes nih.gov |

Detection as a Metabolite of Lysergic Acid Diethylamide in Animal Models (e.g., Isolated Perfused Rat Liver)

Early research utilizing in vitro animal models has provided evidence for the metabolic conversion of LSD to Dihydrolysergic acid diethylamide. In a notable study involving an isolated perfused rat liver, this compound was identified as a metabolite of radiolabeled LSD. wikipedia.org This finding demonstrates that the hydrogenation of the 2,3-double bond in the indole ring of the LSD molecule can occur within a biological system, specifically the liver, which is a primary site of drug metabolism.

The detection of this compound as a metabolite underscores the complex biotransformation pathways that LSD undergoes. While other major metabolites of LSD in humans include 2-oxo-3-hydroxy-LSD (O-H-LSD) and nor-LSD, the formation of this compound represents a distinct metabolic route. researchgate.netnih.gov

Hypothesis of Prodrug Functionality and Aromatization into Lysergic Acid Diethylamide

A significant hypothesis in the study of this compound is its potential function as a prodrug for LSD. A prodrug is an inactive or less active compound that is metabolized in the body into an active drug. The theory posits that this compound may undergo aromatization, or dehydrogenation, in vivo to form the more potent LSD. wikipedia.org

This hypothesis is supported by the chemical principle that 2,3-dihydroindoles can be aromatized to indoles. wikipedia.org The detection of this compound as a metabolite of LSD in the isolated perfused rat liver also lends credence to the possibility of a reversible metabolic process where this compound could be converted back to LSD. wikipedia.org If confirmed, this prodrug functionality would have significant implications for understanding the full pharmacological activity of compounds related to LSD.

Pharmacokinetic Comparisons with Lysergic Acid Diethylamide (e.g., Onset and Duration Characteristics)

Pharmacokinetic studies comparing this compound with LSD have revealed notable differences in their temporal effects, further fueling the discussion around its potential as a prodrug.

| Parameter | This compound | Lysergic Acid Diethylamide (LSD) |

| Onset of Effects | Delayed | ~7 hours (in the same study) |

| Time to Peak Effects | Delayed | Not specified in comparative study |

| Duration of Effects | Roughly 8 to 12 hours | ~7 hours (in the same study) |

Data sourced from a comparative study. wikipedia.org

As indicated in the table, this compound exhibits a delayed onset and a longer duration of action compared to LSD. wikipedia.org This pharmacokinetic profile is consistent with the characteristics of a prodrug, where the initial compound needs to be metabolized into the active form, leading to a slower onset and potentially a more sustained effect as the conversion occurs over time. The possibility that this compound is absorbed more slowly or penetrates the blood-brain barrier more gradually than LSD has also been suggested as a potential explanation for these differences. wikipedia.org

In Vitro and Animal Model Studies on Cellular and Systemic Effects

Cellular and Subcellular Level Investigations

Investigations at the cellular and subcellular level for dihydrolysergic acid diethylamide are not extensively documented in publicly available scientific literature. The majority of research in this area has concentrated on its more widely known analogue, LSD.

In Vitro Effects on Immunoglobulin Synthesis

Currently, there are no available scientific studies that have specifically investigated the in vitro effects of this compound on the synthesis of immunoglobulins. Research on the immunological impact of related ergot alkaloids has been conducted, but direct data for this compound is absent.

Regulation of Postsynaptic Serotonin (B10506) Receptor Signaling (e.g., 5-HT1A, 5-HT2A)

The primary mechanism of action for many ergoline (B1233604) derivatives involves interaction with serotonin receptors. While detailed signaling pathway studies for this compound are not available, some inferences can be drawn from its receptor binding affinities. It is understood that like LSD, this compound interacts with serotonin receptors, but with different potencies. For instance, it is reported to have a lower potency than LSD. wikipedia.org The specifics of how it regulates postsynaptic signaling cascades through the 5-HT1A and 5-HT2A receptors, and whether it acts as a full or partial agonist or antagonist at these sites, have not been fully elucidated in dedicated studies.

Modulation of Receptor Density

The long-term effects of this compound on the density of serotonin receptors, such as 5-HT1A and 5-HT2A, have not been a subject of specific scientific investigation. Studies on other serotonergic compounds have shown that chronic administration can lead to changes in receptor expression, a phenomenon known as downregulation or upregulation, but this has not been demonstrated for this compound.

Systemic Effects in Animal Models

Systemic studies of this compound in animal models are not as prevalent as those for LSD. The existing information primarily comes from comparative studies with LSD.

Neurotransmitter Release Modulation

There is a lack of specific research data on how this compound directly modulates the release of neurotransmitters in animal models. While it is hypothesized to affect serotonergic and dopaminergic systems due to its structural similarity to LSD, direct evidence from in vivo microdialysis or similar studies measuring neurotransmitter levels following its administration is not present in the current scientific literature.

Receptor Activation Profiles in Specific Brain Regions (e.g., Cortex, Hippocampus, Nucleus Accumbens, Cingulate Gyrus)

Detailed receptor activation profiles for this compound in specific brain regions of animal models have not been published. While studies have mapped the distribution and activation of receptors by LSD in areas like the cortex, hippocampus, nucleus accumbens, and cingulate gyrus, similar autoradiography or functional imaging studies specifically for this compound are not available. It is known that the compound is psychoactive in humans, suggesting it does cross the blood-brain barrier and interact with central nervous system receptors, but the precise regional activation patterns remain to be investigated. wikipedia.org One possibility raised in the literature is that 2,3-dihydro-LSD may act as a prodrug, being converted to LSD in the body. wikipedia.org

Autonomic Changes in Animal Models

Research into the autonomic effects of this compound (2,3-dihydro-LSD) in animal models has provided insights into its physiological activity, particularly concerning thermoregulation. Early studies in rabbits identified that the compound induces pyretogenic effects, or an increase in body temperature.

Specifically, when administered to rabbits, 2,3-dihydro-LSD was found to cause fever, a centrally-mediated autonomic response. This pyretogenic activity is a known effect of lysergic acid diethylamide (LSD) and is often used as a benchmark for comparing the potency of related compounds. The observation of fever in rabbits demonstrates that 2,3-dihydro-LSD interacts with physiological pathways that regulate body temperature. nih.gov

Comparison of Pharmacological Profiles in Animal Models with Lysergic Acid Diethylamide

The pharmacological profile of 2,3-dihydro-LSD has been directly compared to that of lysergic acid diethylamide (LSD) in animal models, revealing significant differences in potency for certain autonomic effects while showing similarities in others, such as acute toxicity.

One of the most distinct differences was observed in their pyretogenic (fever-inducing) capabilities in rabbits. In these studies, 2,3-dihydro-LSD was found to be substantially less potent than LSD. Specifically, it was determined that 2,3-dihydro-LSD is only about 1/25th as potent as LSD in causing fever in rabbits. This suggests that the hydrogenation of the D-ring in the lysergic acid structure significantly reduces its activity at the receptors responsible for this particular autonomic effect.

In contrast to the marked difference in pyretogenic potency, the two compounds were found to have equivalent toxicity in mice. This indicates that the structural modification from LSD to 2,3-dihydro-LSD does not alter the compound's profile in terms of lethal toxicity in this animal model, standing in contrast to its reduced autonomic potency.

The table below summarizes the comparative pharmacological findings in animal models.

| Parameter | This compound (2,3-dihydro-LSD) | Lysergic Acid Diethylamide (LSD) | Animal Model | Finding | Reference |

| Pyretogenic Potency | Lower Potency | Higher Potency | Rabbit | 2,3-dihydro-LSD is 1/25th as potent as LSD in inducing fever. | |

| Toxicity | Equivalent | Equivalent | Mouse | The two compounds exhibit equal toxicity. |

These findings highlight that the hydrogenation at positions 2 and 3 of the lysergic acid diethylamide molecule leads to a notable divergence in its pharmacological effects compared to LSD, particularly reducing its potency on certain autonomic functions while not affecting its acute toxicity in the models studied.

Q & A

Q. Methodological Implications :

- Use dose-response curves to compare DH-LSD and LSD in vitro (e.g., receptor binding assays) and in vivo (e.g., behavioral paradigms).

- Include positive controls (e.g., LSD) and negative controls (e.g., BOL-148) to isolate DH-LSD-specific effects .

Basic: What safety protocols are recommended for handling this compound in laboratory settings?

Answer:

Key safety measures derived from chemical handling guidelines include:

- Storage : Refrigerate DH-LSD in airtight containers away from light and moisture to prevent degradation .

- Exposure Mitigation : Use fume hoods to avoid aerosol formation; wear nitrile gloves and eye protection during preparation .

- Waste Disposal : Decontaminate unused DH-LSD via incineration or chemical neutralization, adhering to institutional biosafety protocols .

Advanced: What methodological considerations are critical when designing pharmacokinetic studies for DH-LSD?

Answer:

Pharmacokinetic (PK) studies for DH-LSD should address:

- Sampling Frequency : Plasma concentrations of LSD analogs peak at ~1.5 hours post-administration and exhibit biphasic elimination (half-lives: 3.6 ± 0.9 hours and 8.9 ± 5.9 hours). Apply similar timepoints for DH-LSD to capture absorption and distribution phases .

- Analytical Techniques :

Example PK Parameters for LSD (Reference for DH-LSD Design):

| Parameter | Value (Mean ± SD) |

|---|---|

| Cmax (ng/mL) | 4.5 ± 1.4 |

| Tmax (hours) | 1.5 (0.5–4) |

| Half-life (initial) | 3.6 ± 0.9 hours |

| Half-life (terminal) | 8.9 ± 5.9 hours |

| Urinary excretion (24h) | 1% LSD, 13% metabolite |

Advanced: How can preclinical models, such as reversal learning tasks, elucidate the neuropharmacological effects of DH-LSD?

Answer:

Reversal learning paradigms assess cognitive flexibility and serotoninergic modulation:

- Protocol : Train rodents in a brightness discrimination task, then reverse reward contingencies. Administer DH-LSD (12.5–50 µg/kg) pre-reversal to measure latency to adapt .

- Outcome Measures :

- Behavioral : Reduced latency to criterion indicates enhanced cognitive flexibility.

- Neurochemical : Post-trial brain tissue analysis for 5-HT levels via HPLC validates serotonergic engagement .

Key Finding : LSD (but not non-psychoactive analogs) increases brain 5-HT by ~15%, suggesting DH-LSD’s effects may depend on similar mechanisms .

Advanced: What strategies resolve contradictions between in vitro and in vivo data on DH-LSD’s receptor binding profiles?

Answer:

Discrepancies arise from differences in metabolic activation, blood-brain barrier penetration, and receptor dimerization. Mitigation strategies include:

- Integrated Assays :

- Computational Modeling : Molecular docking simulations predict DH-LSD’s binding modes compared to LSD, guiding mutagenesis studies .

Basic: What ethical and regulatory challenges arise in clinical trials involving DH-LSD?

Answer:

- Regulatory Hurdles : DH-LSD’s structural similarity to Schedule I substances (e.g., LSD) requires DEA/FDA approvals for human studies. Preclinical toxicity data (e.g., genotoxicity assays) are mandatory .

- Ethical Safeguards :

Advanced: How do neuroimaging techniques advance the study of DH-LSD’s effects on consciousness states?

Answer:

- fMRI : LSD reduces default mode network (DMN) connectivity, correlating with ego dissolution. Apply similar protocols to DH-LSD to assess functional connectivity changes .

- PET Imaging : Use 5-HT2A radiotracers (e.g., [¹¹C]MDL 100907) to quantify receptor occupancy and compare LSD vs. DH-LSD .

Data Contradiction Analysis Example :

Conflict : LSD shows efficacy in alcoholism meta-analyses (OR = 1.96, p = 0.0003) , but recent trials highlight variability in therapeutic durability .

Resolution : Stratify outcomes by study design (e.g., single vs. repeated dosing) and adjuvant psychotherapy use .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.